6-OXO-6H-BENZO[C]CHROMEN-3-YL 3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPANOATE
Overview
Description
6-OXO-6H-BENZO[C]CHROMEN-3-YL 3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPANOATE is a complex organic compound belonging to the class of benzo[c]chromen derivatives. These compounds are known for their potential biological activities and diverse applications in organic synthesis.
Preparation Methods
Industrial Production Methods: the general approach for producing benzo[c]chromen derivatives involves large-scale organic synthesis techniques, often utilizing automated reactors and stringent quality control measures to ensure purity and consistency.
Chemical Reactions Analysis
Types of Reactions: Benzo[c]chromen derivatives, including 6-OXO-6H-BENZO[C]CHROMEN-3-YL 3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPANOATE, undergo various chemical reactions such as oxidation, reduction, and substitution.
Common Reagents and Conditions: Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce reduced chromen derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable building block in organic synthesis.
Biology: Biologically, benzo[c]chromen derivatives have shown potential in various applications, including as inhibitors of specific enzymes. For instance, some derivatives have been found to inhibit phosphodiesterase enzymes, which are involved in cellular signaling pathways .
Medicine: In medicine, these compounds are being explored for their potential therapeutic effects. Some studies have indicated that they may have cardioprotective properties, making them candidates for further research in treating cardiovascular diseases.
Industry: Industrially, these compounds are used in the development of new materials and as additives in various chemical processes. Their stability and reactivity make them suitable for a wide range of applications.
Mechanism of Action
The mechanism of action for 6-OXO-6H-BENZO[C]CHROMEN-3-YL 3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPANOATE involves its interaction with specific molecular targets. For instance, some derivatives have been shown to inhibit phosphodiesterase enzymes, affecting cellular signaling pathways and leading to various biological effects . The exact molecular targets and pathways involved can vary depending on the specific structure and modifications of the compound.
Comparison with Similar Compounds
Similar Compounds:
- ISOPROPYL [(6-OXO-6H-BENZO[C]CHROMEN-3-YL)OXY]ACETATE
- 1-METHYL-6-OXO-6H-BENZO[C]CHROMEN-3-YL 2-(((BENZYLOXY)CARBONYL)AMINO)PROPANOATE
- 6-OXO-7,8,9,10-TETRAHYDRO-6H-BENZO[C]CHROMEN-3-YL ACETATE
Uniqueness: What sets 6-OXO-6H-BENZO[C]CHROMEN-3-YL 3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPANOATE apart from similar compounds is its specific structural configuration, which may confer unique biological activities and reactivity.
Properties
IUPAC Name |
(6-oxobenzo[c]chromen-3-yl) 3-(1,3-dioxoisoindol-2-yl)propanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15NO6/c26-21(11-12-25-22(27)17-6-2-3-7-18(17)23(25)28)30-14-9-10-16-15-5-1-4-8-19(15)24(29)31-20(16)13-14/h1-10,13H,11-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUAKDXOZCPXPSK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=C(C=C3)OC(=O)CCN4C(=O)C5=CC=CC=C5C4=O)OC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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